molecular formula C19H22N4S B11214540 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione

4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione

Cat. No.: B11214540
M. Wt: 338.5 g/mol
InChI Key: WMCUXLWSUIQCFW-UHFFFAOYSA-N
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Description

4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione is a complex organic compound with a unique structure that includes a quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione typically involves multiple steps. One common method includes the reaction of 2-mercaptoquinazoline with 3-(N-ethylanilino)propylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted quinazolines .

Scientific Research Applications

4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione exerts its effects involves binding to specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione is unique due to its specific quinazoline core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability and specificity in its interactions with biological targets .

Properties

Molecular Formula

C19H22N4S

Molecular Weight

338.5 g/mol

IUPAC Name

4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C19H22N4S/c1-2-23(15-9-4-3-5-10-15)14-8-13-20-18-16-11-6-7-12-17(16)21-19(24)22-18/h3-7,9-12H,2,8,13-14H2,1H3,(H2,20,21,22,24)

InChI Key

WMCUXLWSUIQCFW-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNC1=NC(=S)NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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